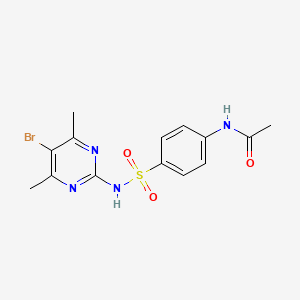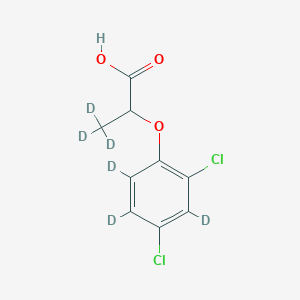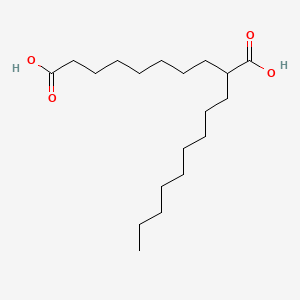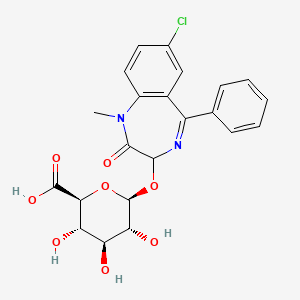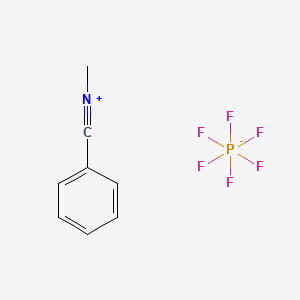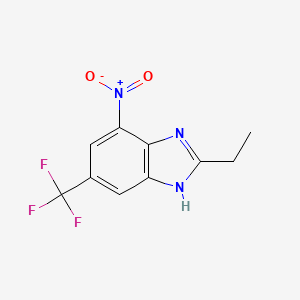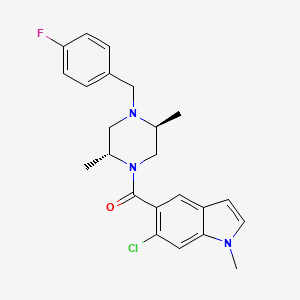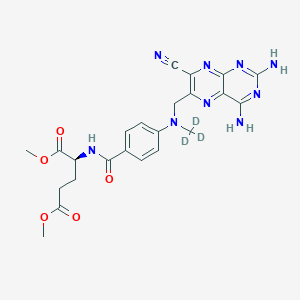
7-Cyanomethotrexate Dimethyl Ester-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyanomethotrexate Dimethyl Ester-D3 is a deuterated derivative of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound is primarily used as an intermediate in the synthesis of 7-Hydroxy Methotrexate-d3 Ammonium Salt, which is a deuterated metabolite of Methotrexate. The deuterium labeling in this compound allows researchers to study metabolic pathways in vivo in a safe manner.
Méthodes De Préparation
The synthesis of 7-Cyanomethotrexate Dimethyl Ester-D3 involves several steps, starting from the basic Methotrexate structureThe reaction conditions often involve the use of deuterated reagents to ensure the incorporation of deuterium atoms. Industrial production methods focus on optimizing the yield and purity of the compound through strict process parameter control and one-to-one custom synthesis for special structural needs.
Analyse Des Réactions Chimiques
7-Cyanomethotrexate Dimethyl Ester-D3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to convert the compound into its oxidized forms, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like DMSO-d6 and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Cyanomethotrexate Dimethyl Ester-D3 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an intermediate in the synthesis of deuterated metabolites of Methotrexate, which are used as antineoplastic and antirheumatic agents.
Industry: The compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of 7-Cyanomethotrexate Dimethyl Ester-D3 involves its conversion into 7-Hydroxy Methotrexate-d3 Ammonium Salt, which exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition leads to a decrease in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, ultimately inhibiting DNA synthesis and cell proliferation.
Comparaison Avec Des Composés Similaires
7-Cyanomethotrexate Dimethyl Ester-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Methotrexate: The parent compound, used as an antineoplastic and antirheumatic agent.
7-Hydroxy Methotrexate: A metabolite of Methotrexate with similar biological activity.
7-Hydroxy Methotrexate-d3 Ammonium Salt: A deuterated metabolite used in metabolic research.
Propriétés
Formule moléculaire |
C23H25N9O5 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1/i1D3 |
Clé InChI |
IELAPFQSSXNBBQ-FVELLDLOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
SMILES canonique |
CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


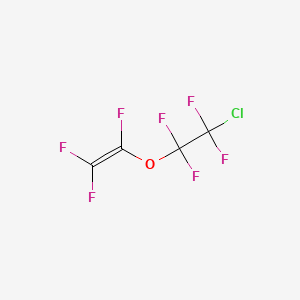
![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

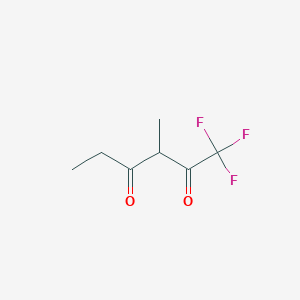
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
